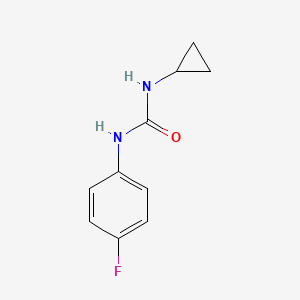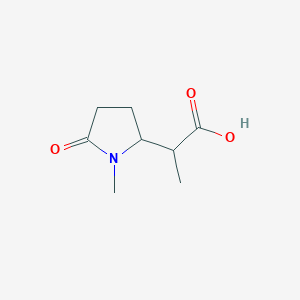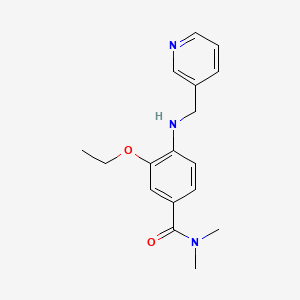![molecular formula C13H15N5OS B7647252 1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647252.png)
1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one involves the inhibition of certain enzymes and pathways that are involved in the development and progression of diseases. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. The compound has also been found to have antioxidant properties, which may help in reducing oxidative stress and inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one in lab experiments include its high potency, selectivity, and low toxicity. The compound has also been found to be stable under various conditions, which makes it suitable for use in different experimental settings. However, the limitations of using this compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of 1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one. One of the areas of focus could be the development of new drug formulations that can enhance the bioavailability and efficacy of the compound. Another direction could be the investigation of the compound's potential applications in the treatment of other diseases, such as viral infections and neurological disorders. Further studies could also be conducted to explore the underlying mechanisms of the compound's actions and its interactions with other drugs and compounds.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of 1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one involves the reaction of 2-(thiadiazol-4-ylmethylamino)benzaldehyde with imidazolidin-2-one in the presence of a catalyst. This method has been reported in several research studies and has been found to be efficient in producing high yields of the compound.
Aplicaciones Científicas De Investigación
1-[[2-(Thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities. The compound has also been found to have potential applications in the development of new drugs for the treatment of cancer, bacterial infections, and inflammatory diseases.
Propiedades
IUPAC Name |
1-[[2-(thiadiazol-4-ylmethylamino)phenyl]methyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-13-14-5-6-18(13)8-10-3-1-2-4-12(10)15-7-11-9-20-17-16-11/h1-4,9,15H,5-8H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANQQFKJBHOKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC2=CC=CC=C2NCC3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)



![5-[[methyl-(1-methylpyrazol-4-yl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647237.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7647240.png)
![N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647243.png)

![4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7647259.png)
![1-(4-fluorophenyl)-3-methyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]butan-2-amine](/img/structure/B7647272.png)
![1-[[2-(1,3-Thiazol-5-ylmethylamino)phenyl]methyl]imidazolidin-2-one](/img/structure/B7647273.png)